molecular formula C14H15N5OS B5533357 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]-N'-[(E)-(PYRIDIN-3-YL)METHYLIDENE]ACETOHYDRAZIDE

2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]-N'-[(E)-(PYRIDIN-3-YL)METHYLIDENE]ACETOHYDRAZIDE

Cat. No.: B5533357
M. Wt: 301.37 g/mol
InChI Key: KQFJAACGOCRCTQ-LZYBPNLTSA-N
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Description

2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound with the molecular formula C8H12N4OS and a molecular weight of 212.27 g/mol . This compound is notable for its unique structure, which includes a pyrimidine ring, a pyridine ring, and a hydrazide group. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]ACETOHYDRAZIDE typically involves the reaction of 4,6-dimethylpyrimidine-2-thiol with acetohydrazide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve bulk manufacturing processes that ensure high purity and yield. The use of automated reactors and continuous flow systems can optimize the reaction conditions and minimize the production time .

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .

Scientific Research Applications

2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]ACETOHYDRAZIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]ACETOHYDRAZIDE is unique due to its combination of pyrimidine and pyridine rings, along with the hydrazide group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various scientific research applications .

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-pyridin-3-ylmethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5OS/c1-10-6-11(2)18-14(17-10)21-9-13(20)19-16-8-12-4-3-5-15-7-12/h3-8H,9H2,1-2H3,(H,19,20)/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQFJAACGOCRCTQ-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NN=CC2=CN=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)SCC(=O)N/N=C/C2=CN=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49724086
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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